3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Overview
Description
The compound “3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate” is a chemical substance with the molecular weight of 406.87 . The compound is in oil form .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H23ClN2O5/c1-4-28-20 (25)18-15 (11-27-10-9-22)23-12 (2)16 (19 (24)26-3)17 (18)13-7-5-6-8-14 (13)21/h5-8H,4,9-11,22H2,1-3H3
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.87 . It is in oil form and is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown that derivatives of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (a compound structurally related to amlodipine) have been synthesized and evaluated for their antioxidant and metal chelating activities. Sudhana and Pradeepkiran Jangampalli Adi (2019) detailed the synthesis of novel carbamate and sulfonamide derivatives through a chemical synthesis process. These compounds exhibited significant antioxidant properties, demonstrating potential therapeutic applications in addressing metals-induced oxidative stress diseases S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019.
Molecular Docking Studies
The same study also undertook molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties evaluation, suggesting these dihydropyridine derivatives could act as potent antioxidants and chelating agents. This indicates their potential for therapeutic use against oxidative stress-associated diseases S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019.
Synthesis of Novel Analogs
Jean-Christophe Legeay, J. V. Eynde, and J. Bazureau (2007) reported the sequential synthesis of a new analogue of amlodipine, showcasing an overall yield of 22%. This work highlights the methodological advancements in the synthesis of such complex molecules, offering a pathway for the development of new drugs with potentially improved pharmacological profiles Jean-Christophe Legeay, J. V. Eynde, J. Bazureau, 2007.
Safety And Hazards
properties
IUPAC Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQLJHPVPAANJ-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate | |
CAS RN |
2138811-33-1 | |
Record name | Dehydroamlodipine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROAMLODIPINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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